2,2'-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide]
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Overview
Description
2,2’-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide] is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide] typically involves the reaction of acetic anhydride with 2-cyclohexylethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide] follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
2,2’-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide] is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(Azanediyl)bis[N-(2,6-dimethylphenyl)acetamide]
- 2,2’-(Azanediyl)bis[N-(2,6-diethylphenyl)acetamide]
Uniqueness
2,2’-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide] is unique due to its specific cyclohexylethyl groups, which confer distinct steric and electronic properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required.
Properties
CAS No. |
141607-02-5 |
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Molecular Formula |
C22H39N3O3 |
Molecular Weight |
393.6 g/mol |
IUPAC Name |
2-[acetyl-[2-(2-cyclohexylethylamino)-2-oxoethyl]amino]-N-(2-cyclohexylethyl)acetamide |
InChI |
InChI=1S/C22H39N3O3/c1-18(26)25(16-21(27)23-14-12-19-8-4-2-5-9-19)17-22(28)24-15-13-20-10-6-3-7-11-20/h19-20H,2-17H2,1H3,(H,23,27)(H,24,28) |
InChI Key |
IGNJJJVNLPSLSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC(=O)NCCC1CCCCC1)CC(=O)NCCC2CCCCC2 |
Origin of Product |
United States |
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